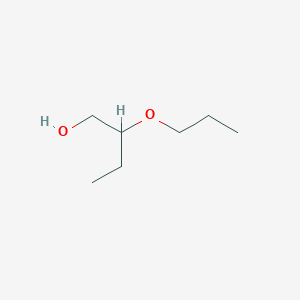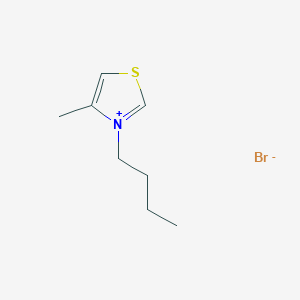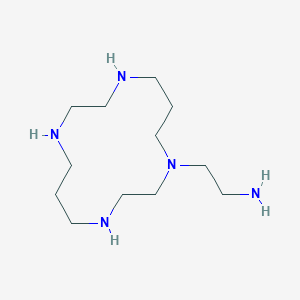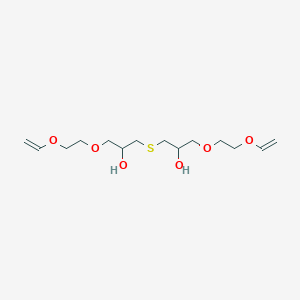
2-Propoxybutan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propoxybutan-1-OL is an organic compound with the molecular formula C7H16O2. It is a type of alcohol that contains a hydroxyl group (-OH) attached to a carbon atom, making it a primary alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Propoxybutan-1-OL can be synthesized through several methods. One common method involves the reaction of 1-butanol with propylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound .
Industrial Production Methods
In industrial settings, this compound is produced through the hydroformylation of propene, followed by hydrogenation of the resulting aldehydes. This process involves the addition of carbon monoxide and hydrogen to the double bond of propene using catalysts such as hydrocarbonyls or substituted hydrocarbonyls of cobalt, rhodium, or ruthenium .
Análisis De Reacciones Químicas
Types of Reactions
2-Propoxybutan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When oxidized, primary alcohols like this compound can form aldehydes and further oxidation can lead to carboxylic acids.
Reduction: Reduction reactions typically involve the conversion of aldehydes or ketones back to alcohols.
Substitution: In substitution reactions, the hydroxyl group can be replaced by other functional groups, such as halides, through reactions with reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) solution is commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used for reduction reactions.
Substitution: Thionyl chloride (SOCl2) is a common reagent for substitution reactions involving alcohols.
Major Products Formed
Oxidation: Propanal and propanoic acid.
Reduction: this compound (from aldehydes or ketones).
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
2-Propoxybutan-1-OL has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug formulations and as a pharmaceutical intermediate.
Industry: It is used as a corrosion inhibitor for mild steel in marine environments.
Mecanismo De Acción
The mechanism of action of 2-Propoxybutan-1-OL involves its interaction with various molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents the interaction of the metal with corrosive agents. This process involves the formation of a complex between the hydroxyl group of this compound and the metal surface, which inhibits the anodic and cathodic reactions responsible for corrosion .
Comparación Con Compuestos Similares
Similar Compounds
1-Butoxypropan-2-ol: Another alcohol with similar properties and applications.
2-Butanol: A secondary alcohol with different reactivity and applications.
1-Propanol: A primary alcohol with similar uses in organic synthesis and industry.
Uniqueness
2-Propoxybutan-1-OL is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to act as a corrosion inhibitor and its use as an intermediate in organic synthesis highlight its versatility compared to other similar compounds .
Propiedades
Número CAS |
105437-76-1 |
|---|---|
Fórmula molecular |
C7H16O2 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
2-propoxybutan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-3-5-9-7(4-2)6-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
DMGHGPMEWIGQDR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)
![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)


![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)




